tert-Butyl 3-ethynylbenzylcarbamate
Overview
Description
tert-Butyl 3-ethynylbenzylcarbamate is a chemical compound with the molecular formula C14H17NO2 and a molecular weight of 231.29 g/mol . It belongs to the family of carbamates, which are esters of carbamic acid. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
The synthesis of tert-Butyl 3-ethynylbenzylcarbamate typically involves the reaction of benzyl cyanide with tert-butyl hydroperoxide under metal-free conditions . This method allows for the oxidation of the Csp3-H bond, cleavage of the C-CN bond, and formation of the C-O bond in a single pot reaction. The reaction conditions are mild and environmentally friendly, making it suitable for industrial production.
Chemical Reactions Analysis
tert-Butyl 3-ethynylbenzylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using tert-butyl hydroperoxide, leading to the formation of tert-butyl esters.
Substitution: It can undergo nucleophilic substitution reactions, where the ethynyl group can be replaced by other nucleophiles.
Deprotection: The tert-butyl group can be removed under acidic conditions, such as with trifluoroacetic acid.
Common reagents used in these reactions include tert-butyl hydroperoxide, trifluoroacetic acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 3-ethynylbenzylcarbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl 3-ethynylbenzylcarbamate involves the formation of stable carbamate bonds. The tert-butyl group provides steric hindrance, protecting the carbamate bond from hydrolysis and other reactions . The ethynyl group can participate in various reactions, including nucleophilic substitution and oxidation, allowing for the formation of diverse products.
Comparison with Similar Compounds
tert-Butyl 3-ethynylbenzylcarbamate can be compared with other carbamate compounds, such as:
tert-Butyl carbamate: Similar in structure but lacks the ethynyl group, making it less reactive in certain reactions.
Benzyl carbamate: Contains a benzyl group instead of the tert-butyl group, leading to different reactivity and stability.
Ethyl carbamate: A simpler carbamate with an ethyl group, used in different applications due to its lower steric hindrance.
The uniqueness of this compound lies in its combination of the tert-butyl and ethynyl groups, providing both stability and reactivity for various applications.
Properties
IUPAC Name |
tert-butyl N-[(3-ethynylphenyl)methyl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-5-11-7-6-8-12(9-11)10-15-13(16)17-14(2,3)4/h1,6-9H,10H2,2-4H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQHVIJVBLIHZNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=CC=C1)C#C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90678858 | |
Record name | tert-Butyl [(3-ethynylphenyl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90678858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871023-92-6 | |
Record name | tert-Butyl [(3-ethynylphenyl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90678858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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